molecular formula C11H14BrCl B1489843 1-(3-Bromo-2,2-dimethylpropyl)-3-chlorobenzene CAS No. 1486365-57-4

1-(3-Bromo-2,2-dimethylpropyl)-3-chlorobenzene

Cat. No.: B1489843
CAS No.: 1486365-57-4
M. Wt: 261.58 g/mol
InChI Key: RRVXMIIOXLSWOD-UHFFFAOYSA-N
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Description

The compound “1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene” is similar to the requested compound . It has a molecular weight of 271.2 .


Synthesis Analysis

While specific synthesis methods for “1-(3-Bromo-2,2-dimethylpropyl)-3-chlorobenzene” are not available, “3-Bromo-2,2-dimethyl-1-propanol” was used in the synthesis of “3-bromo-2,2-dimethylpropanal” by undergoing oxidation with pyridinium chlorochromate, mixed with silica, in dichloromethane .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2,2-dimethyl-1-propanol” is available . It has a molecular weight of 167.044 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2,2-dimethyl-1-propanol” are available . It has a boiling point of 184-187 °C (lit.), a density of 1.358 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.479 (lit.) .

Scientific Research Applications

Synthesis and Reactivity

  • Cyclopropene Formation : The reaction of bromo- and chloro-substituted cyclopropanes with methyl lithium and other alkenes at low temperatures leads to cyclopropene derivatives, demonstrating the potential for creating structurally diverse compounds through halogenated intermediates (Baird & Hussain, 1989).
  • Organolithium Reagents : The generation of 3-chloro-1-lithiopropene from 1-bromo-3-chloropropene and its reactions with alkylboronates showcase the utility of halogenated compounds in synthesizing allylic alcohols, a key structural motif in many organic molecules (Smith, Elliott, & Jones, 2013).
  • Palladium-Catalyzed Reactions : The efficient synthesis of 1-(4-chlorophenyl)-3,3-dimethyl-2-butanone through a palladium-catalyzed α-arylation of pinacolone with 1-bromo-4-chlorobenzene illustrates the applicability of halogenated benzene derivatives in facilitating cross-coupling reactions to produce valuable ketones (Prashad, Liu, & Repič, 2003).

Safety and Hazards

The safety and hazards of “3-Bromo-2,2-dimethyl-1-propanol” are available . It has hazard statements H315 - H319 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Properties

IUPAC Name

1-(3-bromo-2,2-dimethylpropyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrCl/c1-11(2,8-12)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVXMIIOXLSWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Bromo-2,2-dimethylpropyl)-3-chlorobenzene
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Reactant of Route 6
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